molecular formula C17H22ClFN6O B12457481 6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride

6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride

Cat. No.: B12457481
M. Wt: 380.8 g/mol
InChI Key: PTCFBXMEFRIEGV-UHFFFAOYSA-N
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Description

6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core, a fluorine atom, and an aminocyclohexyl group. This compound has been studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride typically involves multiple stepsThe reaction conditions often include the use of specific reagents and catalysts to ensure the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic benefits. Its fluorine atom and aminocyclohexyl group contribute to its unique interactions with molecular targets .

Properties

Molecular Formula

C17H22ClFN6O

Molecular Weight

380.8 g/mol

IUPAC Name

6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride

InChI

InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H

InChI Key

PTCFBXMEFRIEGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl

Origin of Product

United States

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